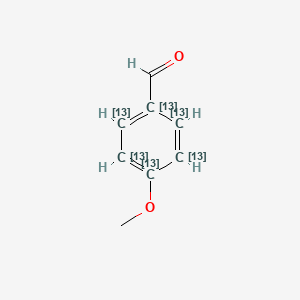![molecular formula C9H13ClO3 B564397 1,4-二氧杂螺[4.5]癸烷-8-羰基氯 CAS No. 100860-80-8](/img/structure/B564397.png)
1,4-二氧杂螺[4.5]癸烷-8-羰基氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: is a chemical compound with the molecular formula C10H15ClO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
科学研究应用
Chemistry: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is used as an intermediate in organic synthesis. It is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Industry: In the chemical industry, 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{1,4-Dioxaspiro[4.5]decane} + \text{SOCl}_2 \rightarrow \text{1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.
Reduction: It can be reduced to form 1,4-dioxaspiro[4.5]decane-8-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products:
Amides and Esters: Formed from substitution reactions
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Formed from hydrolysis
1,4-Dioxaspiro[4.5]decane-8-methanol: Formed from reduction
作用机制
The mechanism of action of 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride depends on the specific reactions it undergoes. For example, in substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
- 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
- 1,4-Dioxaspiro[4.5]decane-8-methanol
- 1,4-Dioxaspiro[4.5]decane-8-amine
Comparison: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. For instance, while 1,4-dioxaspiro[4.5]decane-8-carboxylic acid is more prone to undergo decarboxylation, the carbonyl chloride compound is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decane-8-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVLYGFZBWJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)Cl)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702630 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100860-80-8 |
Source


|
| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)

